molecular formula C42H23N3O8 B1669111 Vat Brown 3 CAS No. 131-92-0

Vat Brown 3

Cat. No.: B1669111
CAS No.: 131-92-0
M. Wt: 665.6 g/mol
InChI Key: AAKMSGQPNUGLAZ-UHFFFAOYSA-N
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Description

Vat Brown 3 is a vat dye primarily used in the textile industry for dyeing cotton, wool, and silk materials. It is known for its excellent color fastness properties, making it a popular choice for fabrics that undergo frequent washing and exposure to light .

Preparation Methods

Vat Brown 3 is synthesized through a series of chemical reactions that involve the reduction of the dye to its soluble leuco form. The most common reducing agent used in this process is sodium dithionite (sodium hydrosulfite), which converts the dye to its leuco form that is soluble in water. Once the dye is attached to the fabric, it is oxidized back to its insoluble form, resulting in a permanent coloration .

Industrial production methods involve the use of large vats or dyeing machines where the fabric is repeatedly immersed in the dye bath. The dye bath is maintained under specific conditions of temperature and pH to ensure optimal dye uptake and color fastness .

Chemical Reactions Analysis

Vat Brown 3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium dithionite, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions are the insoluble colored forms of the dye that are permanently attached to the fabric .

Scientific Research Applications

Vat Brown 3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Vat Brown 3 involves its reduction to a soluble leuco form, which diffuses into the fibers of the fabric. Once inside the fibers, the dye is oxidized back to its insoluble form, resulting in permanent coloration. The molecular targets involved in this process are the fibers of the fabric, which bind to the dye molecules .

Properties

IUPAC Name

N-(28-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2(15),3,5(14),7(12),8,10,17,20,22,24,27-dodecaen-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H23N3O6/c46-37-24-14-7-8-15-25(24)38(47)34-33(37)30(44-42(51)22-12-5-2-6-13-22)20-28-23-18-19-27-32(35(23)45-36(28)34)40(49)26-16-9-17-29(31(26)39(27)48)43-41(50)21-10-3-1-4-11-21/h1-20,45H,(H,43,50)(H,44,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKMSGQPNUGLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=CC(=C7C(=C6N5)C(=O)C8=CC=CC=C8C7=O)NC(=O)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H23N3O6
Record name C.I. VAT BROWN 3
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DSSTOX Substance ID

DTXSID2026282
Record name C.I. Vat brown 3
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Molecular Weight

665.6 g/mol
Source PubChem
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Physical Description

C.i. vat brown 3 is an odorless brown to dark brown powder. (NTP, 1992)
Record name C.I. VAT BROWN 3
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name C.I. VAT BROWN 3
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CAS No.

131-92-0
Record name C.I. VAT BROWN 3
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Record name N,N′-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2′,3′-i]carbazole-4,9-diyl)bis[benzamide]
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Record name C.I. Vat Brown 3
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Record name Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,9-diyl)bis-
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Record name N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,9-diyl)bis(benzamide)
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Record name VAT BROWN 3
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Melting Point

356 °F (decomposes) (NTP, 1992)
Record name C.I. VAT BROWN 3
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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